molecular formula C9H10BrNO3 B1524289 3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester CAS No. 40258-74-0

3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester

Cat. No. B1524289
CAS RN: 40258-74-0
M. Wt: 260.08 g/mol
InChI Key: PYCQPIBSIRPHGH-UHFFFAOYSA-N
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Description

“3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester” is a chemical compound. It is an isomer of 4-methoxybenzoic acid . The compound has a molecular weight of 260.09 .


Molecular Structure Analysis

The molecular structure of “3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester” is represented by the InChI code 1S/C9H10BrNO3/c1-13-7-4-5 (9 (12)14-2)3-6 (10)8 (7)11/h3-4H,11H2,1-2H3 . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms in the molecule.

It has a storage temperature of 0-5°C .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for “3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester” is not available, similar compounds, such as 3-Bromo-2-methoxybenzoic acid, have been classified as Acute Tox. 3 Oral .

properties

IUPAC Name

methyl 3-amino-5-bromo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCQPIBSIRPHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679530
Record name Methyl 3-amino-5-bromo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-bromo-4-methoxybenzoate

CAS RN

40258-74-0
Record name Methyl 3-amino-5-bromo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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